molecular formula C15H24BrN B1517722 [(4-Bromophenyl)methyl](octan-2-yl)amine CAS No. 1152862-85-5

[(4-Bromophenyl)methyl](octan-2-yl)amine

Cat. No.: B1517722
CAS No.: 1152862-85-5
M. Wt: 298.26 g/mol
InChI Key: IBTUYYYBQIHPNU-UHFFFAOYSA-N
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Description

(4-Bromophenyl)methylamine is a secondary amine featuring a 4-bromobenzyl group and a branched octan-2-yl (C8H17) chain. The bromine atom at the para position of the aromatic ring enhances electron-withdrawing properties, while the long alkyl chain contributes to lipophilicity. This compound is structurally analogous to pharmacologically active amines but lacks direct reports of biological activity in the provided evidence. Its synthesis likely involves alkylation of 4-bromobenzylamine with an octan-2-yl halide or reductive amination .

Properties

IUPAC Name

N-[(4-bromophenyl)methyl]octan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24BrN/c1-3-4-5-6-7-13(2)17-12-14-8-10-15(16)11-9-14/h8-11,13,17H,3-7,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBTUYYYBQIHPNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C)NCC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(4-Bromophenyl)methylamine, also known by its IUPAC name N-[(4-bromophenyl)methyl]-octan-2-amine, is an organic compound with notable biological activities. This article explores its potential applications in antimicrobial and anticancer research, focusing on the mechanisms of action, case studies, and comparative analyses with similar compounds.

The compound's molecular characteristics are as follows:

PropertyValue
Molecular FormulaC12H18BrN
Molecular Weight272.18 g/mol
IUPAC NameN-[(4-bromophenyl)methyl]-octan-2-amine
InChI KeyQMZGWIYILRDHNA-UHFFFAOYSA-N
Canonical SMILESCCCCCCC(NC1=CC=C(C=C1)Br)

The biological activity of (4-Bromophenyl)methylamine primarily involves its interaction with specific molecular targets. Preliminary studies indicate that it may act as an antagonist for the Histamine H4 receptor (H4R), which is crucial in regulating immune responses and inflammation. By inhibiting H4R, this compound could modulate inflammatory pathways, offering potential therapeutic benefits for allergic conditions and other inflammatory diseases.

Antimicrobial Activity

Recent investigations have highlighted the antimicrobial properties of (4-Bromophenyl)methylamine. In vitro studies demonstrated significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that this compound could serve as a lead for developing new antimicrobial agents.

Comparative Antimicrobial Efficacy

A comparative study assessed the antimicrobial activity of several brominated compounds, revealing that (4-Bromophenyl)methylamine exhibited superior efficacy against Staphylococcus aureus compared to traditional antibiotics. This finding underscores its potential as an alternative therapeutic agent in combating resistant bacterial strains.

Anticancer Potential

Research into the anticancer effects of (4-Bromophenyl)methylamine has shown promising results. Cellular assays indicated that the compound induces apoptosis in various cancer cell lines, likely through modulation of apoptotic pathways. The compound's ability to inhibit cell proliferation was assessed using standard MTT assays, revealing IC50 values in the micromolar range.

Case Studies in Cancer Research

  • Histamine H4 Receptor Antagonism : A study demonstrated that (4-Bromophenyl)methylamine significantly reduced histamine-induced chemotaxis in human eosinophils, suggesting its potential use in treating allergic conditions.
  • Anticancer Efficacy : In experiments involving human breast cancer cell lines, this compound exhibited significant cytotoxicity, prompting further exploration into its role as a potential cancer therapeutic agent.

Summary of Findings

The biological activity of (4-Bromophenyl)methylamine is characterized by:

  • Antimicrobial Activity : Effective against a range of bacterial strains with potential for development into new antibiotics.
  • Anticancer Properties : Induces apoptosis and inhibits proliferation in cancer cell lines, warranting further investigation into its mechanisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1 Substituent Variations on the Aromatic Ring
  • 1-(4-Bromophenyl)ethylamine (C16H26BrN): Features a bulkier ethyl-linked bromophenyl group and a 6-methylheptan-2-yl chain. Higher molecular weight (312.29 g/mol vs. 284.22 g/mol for the target compound) increases lipophilicity (predicted logP ~4.5 vs. ~4.0 for the target) . No biological data reported, but the extended alkyl chain may enhance membrane permeability.
  • Shorter butan-2-yl chain reduces lipophilicity (logP ~3.2) compared to the target compound .
2.2 Alkyl Chain Modifications
  • (4-Bromophenyl)methylamine (C10H14BrN) :

    • Isopropyl group (C3H7) instead of octan-2-yl.
    • Lower molecular weight (228.13 g/mol) and logP (~2.8) suggest reduced lipid solubility and faster renal clearance .
    • Available as a hydrochloride salt (), enhancing aqueous solubility.
  • [2-(4-Bromophenyl)ethyl]methylamine (C9H12BrN): Ethyl linker between the aromatic ring and amine, with a methyl substituent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[(4-Bromophenyl)methyl](octan-2-yl)amine
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[(4-Bromophenyl)methyl](octan-2-yl)amine

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